4-chloro-2-methylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methylbut-2-enenitrile is an organic compound with the molecular formula C5H6ClN. It is a nitrile derivative characterized by the presence of a chloro group and a methyl group attached to a butenenitrile backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylbut-2-enenitrile typically involves the chlorination of 2-methyl-2-butenenitrile. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at a controlled temperature to ensure the selective chlorination of the desired position on the butenenitrile molecule.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-2-methylbut-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butenenitrile moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. These reactions are often conducted in inert solvents like dichloromethane or chloroform.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed:
Substitution Reactions: Products include substituted butenenitriles with various functional groups replacing the chloro group.
Addition Reactions: Products include halogenated butenenitriles or dihalobutenenitriles.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids derived from the nitrile group.
Scientific Research Applications
4-chloro-2-methylbut-2-enenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for the synthesis of medicinal agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylbut-2-enenitrile depends on the specific reactions it undergoes. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The nitrile group can be reduced or oxidized through electron transfer processes involving reducing or oxidizing agents.
Comparison with Similar Compounds
2-Methyl-2-butenenitrile: Lacks the chloro group, making it less reactive in substitution reactions.
4-Bromo-2-methyl-2-butenenitrile: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and selectivity in chemical reactions.
2-Chloro-2-methyl-2-butenenitrile: The chloro group is attached to a different position, leading to different chemical properties and reactivity.
Uniqueness: 4-chloro-2-methylbut-2-enenitrile is unique due to the presence of both a chloro group and a nitrile group on the same molecule, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(E)-4-chloro-2-methylbut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUZUSQUHSUTJE-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.